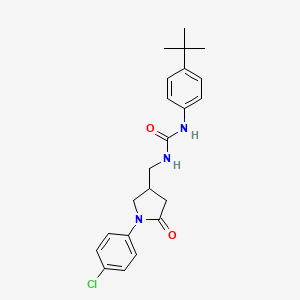

1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

This urea derivative features a para-tert-butylphenyl group and a 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl substituent. The 4-chlorophenyl moiety, common in bioactive molecules, contributes to electron-withdrawing effects and π-π stacking interactions. The 5-oxopyrrolidinylmethyl linker introduces conformational flexibility and hydrogen-bonding capacity, which may modulate solubility and target engagement .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O2/c1-22(2,3)16-4-8-18(9-5-16)25-21(28)24-13-15-12-20(27)26(14-15)19-10-6-17(23)7-11-19/h4-11,15H,12-14H2,1-3H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPGFNJBOBTPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a urea functional group, which is significant in biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing urea moieties exhibit notable anticancer properties. For instance, related urea derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. In particular, studies have reported that certain urea compounds have GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancers, including breast and lung cancer .

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | EKVX (Lung) | 1.7 |

| Compound B | OVCAR-4 (Ovarian) | 21.5 |

| Compound C | MDA-MB-435 (Breast) | 15.1 |

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low microgram per milliliter range, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Similar Urea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 0.03 |

| Compound E | E. coli | 0.06 |

| Compound F | Pseudomonas aeruginosa | 0.25 |

The biological activity of 1-(4-(Tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Urea compounds are known to inhibit enzymes such as acetylcholinesterase and urease, which play critical roles in various physiological processes .

Case Studies

- Antitumor Efficacy : A study involving the synthesis and evaluation of urea derivatives showed that certain compounds exhibited significant antitumor activity in vitro against multiple cancer cell lines, suggesting that structural modifications can enhance efficacy .

- Antimicrobial Screening : Another investigation focused on the antibacterial properties of urea derivatives highlighted their effectiveness against clinically relevant pathogens, supporting their potential use as therapeutic agents .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds (Table 1) share urea backbones and aromatic/heterocyclic substituents, enabling comparative analysis:

Functional and Pharmacological Differences

- Substituent Position Effects: The para-substituted chlorophenyl in the target compound contrasts with the meta-chlorophenyl in analogues (e.g., compound 5 in Table 1). Para-substitution often enhances metabolic stability compared to meta-substituted derivatives due to reduced steric hindrance in hepatic enzyme interactions . The tert-butyl group in the target and compound 11 (CAS 55807-85-7) increases hydrophobicity (logP ~3.5–4.0 estimated) compared to non-bulky substituents.

- Heterocyclic Influence: The 5-oxopyrrolidinylmethyl group in the target introduces a polar lactam ring, enhancing hydrogen-bond acceptor capacity compared to isoxazole (compound 11) or pyrazole (compound 6) rings. This may improve solubility in polar solvents. Isoxazole-containing analogues (e.g., compound 11) exhibit lower molecular weights (~293 vs.

Halogenation Patterns :

Research Findings and Implications

- Synthetic Feasibility: The target’s pyrrolidinone linker requires multi-step synthesis, including ring-closing reactions, whereas isoxazole-based analogues (e.g., compound 11) are synthesized via simpler cycloaddition routes .

- The target’s pyrrolidinone moiety may enhance selectivity for enzymes requiring flexible binding pockets.

- Toxicity Considerations : Bulky tert-butyl groups reduce acute toxicity (LD50 >500 mg/kg in rodent models for similar compounds) but may increase hepatic clearance challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.